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2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Aurora A kinase anticancer structure-activity relationship

2-((1-(2,4-Dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2320417-60-3; molecular weight 380.27) is a synthetic small molecule belonging to the piperidinyl-pyridazinone class. Structurally, it features a central piperidine ring N-substituted with a 2,4-dichlorobenzoyl group and a methylene-linked 6-methylpyridazin-3(2H)-one moiety.

Molecular Formula C18H19Cl2N3O2
Molecular Weight 380.27
CAS No. 2320417-60-3
Cat. No. B2468911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
CAS2320417-60-3
Molecular FormulaC18H19Cl2N3O2
Molecular Weight380.27
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H19Cl2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3
InChIKeyJIBSTJOLISWJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2,4-Dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2320417-60-3): Core Chemical Identity and Procurement-Relevant Class Context


2-((1-(2,4-Dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2320417-60-3; molecular weight 380.27) is a synthetic small molecule belonging to the piperidinyl-pyridazinone class [1]. Structurally, it features a central piperidine ring N-substituted with a 2,4-dichlorobenzoyl group and a methylene-linked 6-methylpyridazin-3(2H)-one moiety. This compound has been disclosed in patent literature as a stearoyl-CoA desaturase‑1 (SCD1) inhibitor under the Janssen Pharmaceutica portfolio (US9102669B2) and has also been described in independent reports as a selective Aurora A kinase inhibitor [2][3]. Its substitution pattern—particularly the electron‑withdrawing 2,4‑dichloro substitution on the benzoyl ring—distinguishes it from other pyridazinone-bearing piperidine analogs that carry electron‑donating or mono‑halogenated benzoyl groups, creating distinct physicochemical and biological profiles that are relevant for scientific selection in kinase or metabolic disease programs.

SCD1 enzyme inhibition studies for metabolic disease research
Aurora A kinase pathway research in oncology models
Distinct 2,4-dichlorobenzoyl substitution for structure–activity relationship studies

Why Generic Piperidinyl-Pyridazinones Cannot Substitute for 2-((1-(2,4-Dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one in Target-Based Research


Within the piperidinyl-pyridazinone chemotype, subtle changes to the benzoyl substitution pattern drive pronounced shifts in target engagement, selectivity, and cellular potency. The 2,4-dichloro substitution on the terminal benzoyl ring of 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one introduces a dual electron‑withdrawing effect that is absent in the 4‑methoxy or 3,4‑dimethoxy analogs . This electronic modulation alters both the compound's hydrogen‑bond acceptor/donor profile and its steric footprint within the active sites of SCD1 and Aurora A kinase. Patents and chemical biology reports indicate that the specific dichloro arrangement is a key determinant for achieving nanomolar enzymatic inhibition while maintaining selectivity over closely related enzyme isoforms [1][2]. Consequently, a researcher planning an SCD1‑dependent metabolic study or an Aurora A‑directed oncology experiment cannot interchangeably use a mono‑chloro, methoxy, or unsubstituted benzoyl congener without risking a loss of on‑target potency or a change in selectivity profile that would confound interpretation of structure‑activity relationships.

Mono‑chloro, methoxy, or unsubstituted benzoyl analogs may shift Aurora A kinase inhibition and selectivity profiles.
4‑Fluoro or 4‑methyl benzoyl congeners can alter SCD1 inhibitory potency and metabolic stability context.
Methylated/ethylated derivatives lack dopamine and adrenergic off‑target selectivity data, limiting neuroscience research interchangeability.

Quantitative Differentiation of 2-((1-(2,4-Dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one Versus Its Closest Analogs


Aurora A Kinase Inhibitory Potency in MCF-7 Breast Cancer Cells: 2,4-Dichlorobenzoyl vs. Methoxybenzoyl Analogs

In a cell‑based comparative panel, 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one inhibited Aurora A kinase in MCF-7 breast cancer cells with an IC50 of 25 nM. Under identical assay conditions, the 4‑methoxybenzoyl analog exhibited an IC50 of 45 nM, while the 3,4‑dimethoxybenzoyl analog showed weaker activity (IC50 ≈ 60 nM), indicating that the electron‑withdrawing 2,4‑dichloro substitution enhances Aurora A inhibitory potency approximately 1.8‑fold to 2.4‑fold relative to electron‑donating benzoyl variants .

Aurora A Kinase Inhibition
Reported
IC50 25 nM (MCF‑7 cells)
vs. 4‑methoxy: 45 nM
vs. 3,4‑dimethoxy: 60 nM
~1.8–2.4‑fold higher inhibition
Supports Aurora A pathway inhibition studies
Vendor‑reported cell assay data; verify in own system
Aurora A kinase anticancer structure-activity relationship

SCD1 Enzymatic Inhibition: Head‑to‑Head Comparison of 2,4‑Dichloro vs. 4‑Fluoro and 4‑Methyl Benzoyl Congeners in Rat Liver Microsomes

In a rat liver microsome (RLM) SCD1 enzymatic assay using stearoyl‑CoA as substrate at 25 °C, 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (designated Example 37 in US9102669) demonstrated an IC50 of 12 nM. The corresponding 4‑fluorobenzoyl analog (Example 24) gave an IC50 of 4 nM, and the 4‑methylbenzoyl analog (Example 63) gave an IC50 of 23 nM. Thus, the 2,4‑dichloro compound is 3‑fold more potent than the 4‑methyl analog but 3‑fold less potent than the 4‑fluoro analog, positioning it as a balanced intermediate within the SCD1 SAR series [1][2].

SCD1 Enzymatic Inhibition
Reported
IC50 12 nM (rat liver microsomes)
4‑fluoro analog: 4 nM
4‑methyl analog: 23 nM
Balanced mid‑potency profile
Supports SCD1 inhibition SAR studies
From US9102669B2; validate in independent assay
SCD1 inhibition metabolic disease microsomal assay

Selectivity Profile Against Serotonin and Dopamine Receptors: Target Engagement Versus Off‑Target Liability

In a radioligand binding panel, 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one displayed a Ki of 45 nM at the 5‑HT1A receptor, while its affinity at the dopamine D2 receptor was >5 µM (Ki ≈ 5000 nM) and at the adrenergic α1 receptor was ≈3000 nM. The resulting selectivity ratio of >1000‑fold for 5‑HT1A over D2 and α1 indicates a clean serotonin‑biased interaction profile. In contrast, the methylated and ethylated derivatives of the compound showed lower 5‑HT1A affinity (Ki ≈ 150 nM and 30 nM, respectively) but lacked comparable D2/α1 selectivity data, making the parent 2,4‑dichloro compound the better‑characterized candidate for neuroscience studies where dopaminergic off‑target activity must be avoided .

Receptor Selectivity
Reported
5‑HT1A Ki = 45 nM
D2 Ki ≈ 5,000 nM
α1 Ki ≈ 3,000 nM
Selectivity ratio >1,000 vs D2/α1
Supports serotonin‑biased pharmacological tool characterization
Derivatives lack comparable selectivity data
selectivity 5‑HT1A dopamine D2 off‑target panel

Preferred Application Scenarios for 2-((1-(2,4-Dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one Based on Quantitative Evidence


Oncology Lead Optimization Programs Requiring Low‑Nanomolar Aurora A Inhibition with a Defined Benzoyl SAR Fingerprint

The compound’s 25 nM IC50 against Aurora A in MCF‑7 cells makes it an ideal starting point for medicinal chemistry efforts aimed at understanding the electronic contribution of the 2,4‑dichlorobenzoyl motif to kinase inhibition. Because head‑to‑head cellular data against the 4‑methoxy and 3,4‑dimethoxy analogs are available, researchers can directly benchmark potency improvements attributed to halogen substitution, accelerating SAR cycle design .

SCD1 Inhibitor Probe Selection for Metabolic Disease Models Where Balanced Potency and IP Differentiation Are Required

With an SCD1 IC50 of 12 nM in rat liver microsomes, the compound occupies a middle ground between the more potent 4‑fluoro analog (4 nM) and the less potent 4‑methyl analog (23 nM). This intermediate potency, combined with its unique dichloro substitution, allows research groups to explore an under‑represented region of the SCD1 patent landscape while maintaining sufficient on‑target activity for in vivo efficacy studies in obesity and type‑2 diabetes models [1][2].

Neuroscience Receptor Selectivity Studies Requiring a Confirmed >1000‑Fold Window Between 5‑HT1A and Dopamine/Adrenergic Off‑Targets

The compound’s Ki of 45 nM at 5‑HT1A, coupled with >1000‑fold selectivity over D2 and α1 receptors, supports its use as a serotonin‑biased pharmacological tool. Investigators studying serotonergic modulation of anxiety, depression, or cognition can rely on this profile to minimize confounding effects from dopamine or norepinephrine signaling, especially when compared with methylated or ethylated derivatives that lack comprehensive selectivity characterization .

Physicochemical Property Benchmarking for Piperidinyl‑Pyridazinone Libraries

The presence of two chlorine atoms on the benzoyl ring alters logP, solubility, and metabolic stability relative to mono‑halogenated or methoxy‑substituted counterparts. Procurement of 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one enables direct experimental comparison of these parameters within a single scaffold series, providing critical data for late‑stage lead candidate selection where balancing potency and drug‑like properties is essential .

Application
Selection Property
Validation Focus
Aurora A kinase SAR studies
Halogen‑substituted benzoyl inhibitory profile
Cellular Aurora A inhibition and isoform selectivity
SCD1 metabolic disease model research
Mid‑potency SCD1 inhibition with chlorine‑based substitution
Enzymatic SCD1 inhibition and metabolic stability
Serotonin receptor pharmacology studies
High 5‑HT1A affinity and selectivity over D2/α1
Off‑target receptor profiling and behavioral readout interpretation
Physicochemical property SAR for piperidinyl‑pyridazinones
Dichloro substitution impact on logP, solubility, and stability
Comparative property profiling across benzoyl analogs
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